An In-Depth Technical Guide to Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate: A Key Intermediate in Chemical Synthesis
An In-Depth Technical Guide to Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate: A Key Intermediate in Chemical Synthesis
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry and agrochemical research.[1] Its unique electronic properties and steric versatility allow it to serve as a versatile pharmacophore, present in a wide array of therapeutic agents ranging from anti-inflammatory drugs like celecoxib to targeted cancer therapies.[1] Within this vital class of compounds, substituted pyrazole carboxylates serve as critical building blocks for the construction of more complex molecular architectures.
This technical guide focuses on Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, a key synthetic intermediate. While this specific methyl ester is often generated and used in situ from its corresponding carboxylic acid, this document will provide a comprehensive overview of its properties, synthesis, reactivity, and application potential, with a primary focus on its direct precursor, 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 54367-66-7) . This approach provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity.
Physicochemical Properties
The core properties of the precursor acid and its corresponding methyl ester are summarized below. The properties for the methyl ester are calculated based on the well-documented data of the carboxylic acid.
| Property | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate |
| CAS Number | 54367-66-7[2][3][4][5] | Not broadly assigned (typically synthesized from the acid) |
| Molecular Formula | C₅H₅ClN₂O₂[2][4] | C₆H₇ClN₂O₂ |
| Molecular Weight | 160.56 g/mol [2][4] | 174.59 g/mol |
| Appearance | White to off-white powder[6] | Expected to be a white to off-white solid |
| Melting Point | 195-197 °C[7] | Not widely reported |
| Purity | Typically >95%[2][6] | Dependent on synthesis and purification |
| SMILES | CN1C(=C(C=N1)C(=O)O)Cl[8] | CN1C(=C(C=N1)C(=O)OC)Cl |
| InChI | InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)[3] | InChI=1S/C6H7ClN2O2/c1-9-5(7)3(2-8-9)6(10)11-2/h2H,1-2H3 |
Synthesis Methodologies
The synthesis of 5-chloropyrazole derivatives often originates from more readily available 5-aminopyrazole precursors, which are themselves versatile starting materials for a vast array of fused heterocyclic systems.[9][10][11][12] A robust and common method for introducing the 5-chloro substituent is via a Sandmeyer-type diazotization-chlorination reaction.
Experimental Protocol: Synthesis from a 5-Amino Precursor
This protocol describes the synthesis of the ethyl ester, which can be readily hydrolyzed to the carboxylic acid and subsequently esterified to the target methyl ester. The procedure is adapted from established methodologies.[13]
Step 1: Diazotization and Chlorination of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable chlorinated solvent such as chloroform (approx. 6 mL per gram of starting material).
-
Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution for approximately 60 minutes. The formation of the hydrochloride salt may cause the mixture to solidify.
-
Causality Explanation: The anhydrous acidic environment is crucial for the subsequent diazotization. The HCl protonates the amino group, making it a better leaving group, and provides the chloride ions necessary for the reaction with the diazotizing agent.
-
-
Diazotization: While maintaining the cold temperature, bubble nitrosyl chloride (NOCl) gas into the stirred suspension for 5-10 minutes.
-
Causality Explanation: Nitrosyl chloride is an effective diazotizing agent in non-aqueous media. It reacts with the protonated amino group to form a diazonium salt intermediate, which is highly unstable and readily undergoes nucleophilic substitution.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Gently heat the solution on a steam bath for five minutes to drive off excess gases and ensure the reaction goes to completion.
-
Isolation: Cool the mixture and remove the solvent under reduced pressure (in vacuo) to yield the crude Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate. The product identity should be confirmed by NMR spectroscopy.[13]
Step 2: Hydrolysis to 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
-
Combine the crude ethyl ester (1 equivalent) with potassium hydroxide (2 equivalents) in ethanol (approx. 5-6 mL per gram of ester).[7]
-
Reflux the mixture for 6 hours.
-
Cool the solution and pour it over water.
-
Acidify the aqueous solution with concentrated HCl, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, dry it, and recrystallize from water to obtain pure 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.[7]
Step 3: Esterification to Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
-
Suspend the carboxylic acid (1 equivalent) in methanol (excess).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or use a reagent like thionyl chloride (SOCl₂) to form the acid chloride in situ, followed by the addition of methanol.
-
Stir the reaction at room temperature or under gentle reflux until completion (monitored by TLC).
-
Remove the excess methanol under reduced pressure.
-
Perform a standard aqueous work-up (e.g., neutralize with NaHCO₃ solution, extract with an organic solvent like ethyl acetate, dry the organic layer, and evaporate) to isolate the final product.
Chemical Reactivity and Derivatization Potential
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate possesses two primary sites for chemical modification: the C5-chloro substituent and the C4-methyl ester. This dual reactivity makes it a highly valuable intermediate for generating diverse molecular libraries.
-
Nucleophilic Aromatic Substitution (SNAr) at C5: The chlorine atom at the C5 position is activated towards nucleophilic displacement. The electron-withdrawing nature of the adjacent pyrazole nitrogen and the C4-ester group facilitates the addition-elimination mechanism typical of SNAr reactions.[14] This allows for the introduction of a wide variety of functional groups.
-
O-Nucleophiles: Reaction with alcohols or phenols under basic conditions yields 5-alkoxy or 5-aryloxy pyrazoles.
-
N-Nucleophiles: Amines (primary or secondary) can displace the chloride to form 5-amino pyrazole derivatives, which are themselves important pharmacophores.
-
S-Nucleophiles: Thiols react to form 5-thioether linkages.
-
-
Transformations of the Carboxylate Ester: The methyl ester at the C4 position can undergo standard ester chemistry.
-
Hydrolysis: Saponification with a base like NaOH or KOH will revert the ester to the corresponding carboxylic acid.[7]
-
Amidation: Direct reaction with amines, often facilitated by heating or activating agents like HATU, can form a diverse range of pyrazole-4-carboxamides. This is a particularly important transformation, as the carboxamide moiety is prevalent in many bioactive molecules.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 4-(hydroxymethyl)-pyrazole.
-
-
Cross-Coupling Reactions: The C5-chloro group can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds and introduce aryl or vinyl substituents.[15] This further expands the synthetic utility for creating complex bi-aryl structures.
Applications in Research and Development
The true value of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate lies in its role as a strategic intermediate for accessing high-value, biologically active molecules. The pyrazole scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[3]
-
Kinase Inhibitors: Many approved and investigational kinase inhibitors feature a substituted pyrazole core. The ability to functionalize both the C4 and C5 positions allows for the precise tuning of interactions within the ATP-binding pocket of target kinases. Derivatization via amidation at C4 and SNAr or cross-coupling at C5 can generate libraries of compounds for screening against various kinase families.
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties. This scaffold can be elaborated into molecules that target enzymes like cyclooxygenase (COX) or other inflammatory mediators.
-
Agrochemicals: The pyrazole carboxamide structure is found in numerous fungicides and insecticides.[16] This intermediate serves as a key starting point for the synthesis of novel crop protection agents.
-
Fused Heterocyclic Systems: The reactivity of the 5-chloro and 4-carboxylate groups can be harnessed to construct fused ring systems, such as pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines.[9] These fused scaffolds often exhibit potent and specific biological activities and are of significant interest in drug discovery.
Safety and Handling
Based on the safety data for structurally related pyrazole derivatives, Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate and its precursors should be handled with appropriate care in a laboratory setting.[17][18][19]
-
Hazard Classification: Compounds in this class are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[18][19]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Researchers must consult the specific Safety Data Sheet (SDS) for the material being handled before commencing any experimental work.
Conclusion
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a strategically important, multi-functional building block in synthetic chemistry. Its well-defined reactivity at both the C4-ester and C5-chloro positions provides a reliable platform for generating diverse libraries of novel compounds. For researchers and professionals in drug discovery and agrochemical development, a thorough understanding of the synthesis and derivatization potential of this intermediate and its precursors is essential for the rapid and efficient development of new, high-value molecular entities.
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